molecular formula C9H7Br2NO B1422622 6,8-Dibromo-3,4-dihydro-2H-isoquinolin-1-one CAS No. 1082042-09-8

6,8-Dibromo-3,4-dihydro-2H-isoquinolin-1-one

Cat. No. B1422622
M. Wt: 304.97 g/mol
InChI Key: KTGCTHZJPUPQDG-UHFFFAOYSA-N
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Description

6,8-Dibromo-3,4-dihydro-2H-isoquinolin-1-one , also known by its chemical formula C9H8BrNO , is a heterocyclic organic compound. It features a fused isoquinoline ring system with two bromine atoms at positions 6 and 8. The molecular weight of this compound is approximately 226.07 g/mol .


Molecular Structure Analysis

The molecular structure of 6,8-Dibromo-3,4-dihydro-2H-isoquinolin-1-one consists of a bicyclic system with a six-membered ring and a five-membered ring. The two bromine atoms are attached to adjacent carbon atoms in the isoquinoline ring. The compound’s melting point is approximately 170.0-173.1°C , and its boiling point is estimated to be around 453.3°C .

Scientific Research Applications

Efficient and Selective Synthesis of Quinoline Derivatives

6,8-Dibromo-3,4-dihydro-2H-isoquinolin-1-one is used in the bromination of tetrahydroquinoline to synthesize various quinoline derivatives. This compound is instrumental in creating tribromoquinoline, which further assists in the synthesis of trisubstituted quinoline derivatives through lithium-halogen exchange reactions. Such compounds have potential applications in various fields including pharmaceuticals and materials science (Şahin et al., 2008).

Synthesis of Isoquinolinones and Oxoberbines

6,8-Dibromo-3,4-dihydro-2H-isoquinolin-1-one is used in reactions with homophthalic anhydrides and azomethines. This process leads to the production of isoquinolinones and oxoberbines, compounds important in the synthesis of various organic molecules, potentially including bioactive substances (Haimova et al., 1977).

Superacidic Activation in Organic Synthesis

This compound plays a role in the superacidic activation of isoquinolinols, which is a process used in creating various dihydroisoquinolinones. These compounds are significant for their potential applications in organic synthesis and the development of new pharmaceuticals or chemical intermediates (Koltunov et al., 2002).

Quantum Entanglement in Cancer Diagnosis

A derivative of 6,8-Dibromo-3,4-dihydro-2H-isoquinolin-1-one is used in a study involving quantum entanglement for the diagnosis of human cancer cells, tissues, and tumors. This highlights its potential application in advanced medical diagnostics and treatment strategies (Alireza et al., 2019).

Development of Antihypertensive Agents

In pharmaceutical research, derivatives of 6,8-Dibromo-3,4-dihydro-2H-isoquinolin-1-one have been synthesized and tested for their blood pressure-lowering properties. This indicates its potential use in the development of new antihypertensive drugs (Lal et al., 1984).

Construction of Isoquinoline Alkaloids

6,8-Dibromo-3,4-dihydro-2H-isoquinolin-1-one serves as a key structure in the synthesis of isoquinoline alkaloids. These alkaloids are significant due to their various biological activities and potential therapeutic applications (Mujde et al., 2011).

properties

IUPAC Name

6,8-dibromo-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2NO/c10-6-3-5-1-2-12-9(13)8(5)7(11)4-6/h3-4H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGCTHZJPUPQDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=C(C=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dibromo-3,4-dihydro-2H-isoquinolin-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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